(3S)-5-Amino-3-hydroxypentanoic acid;hydrochloride
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Overview
Description
(3S)-5-Amino-3-hydroxypentanoic acid;hydrochloride is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound is a derivative of amino acids, which are the building blocks of proteins. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-5-Amino-3-hydroxypentanoic acid;hydrochloride typically involves the protection of functional groups, selective reactions, and deprotection steps. One common method includes the alkylation of glycine equivalents with electrophiles, followed by cyclization and hydrolysis . The reaction conditions often involve the use of strong bases like sodium hydride and solvents such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of protective groups and selective catalysts ensures high yield and purity. The hydrochloride form is usually obtained by treating the free base with hydrochloric acid under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
(3S)-5-Amino-3-hydroxypentanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Using reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical syntheses.
Scientific Research Applications
(3S)-5-Amino-3-hydroxypentanoic acid;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of (3S)-5-Amino-3-hydroxypentanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways. The hydrochloride form enhances its bioavailability and stability, facilitating its use in biological systems .
Comparison with Similar Compounds
Similar Compounds
- (3S)-5-Amino-3-hydroxypentanoic acid
- (3S)-5-Amino-3-hydroxyhexanoic acid
- (3S)-5-Amino-3-hydroxybutanoic acid
Uniqueness
(3S)-5-Amino-3-hydroxypentanoic acid;hydrochloride is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its hydrochloride form further enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Biological Activity
(3S)-5-Amino-3-hydroxypentanoic acid hydrochloride, also known as AHPPA, is a chiral amino acid derivative with significant biological activities. This compound has garnered attention in various fields, including medicinal chemistry, neurobiology, and biochemistry, due to its unique structural properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of (3S)-5-Amino-3-hydroxypentanoic acid hydrochloride is C5H12ClNO3. Its structure features an amino group (-NH2), a hydroxyl group (-OH), and a pentanoic acid backbone, which allows it to engage in hydrogen bonding and other molecular interactions that are crucial for its biological activity .
The biological activity of AHPPA is primarily attributed to its interaction with specific enzymes and receptors in metabolic pathways. The presence of the amino and hydroxyl groups facilitates hydrogen bonding, which enhances its binding affinity to target proteins. This interaction can influence enzyme kinetics and modulate various biochemical pathways, including neurotransmitter synthesis and metabolic regulation .
Neuroprotective Effects
AHPPA has been studied for its neuroprotective properties. Research indicates that it may play a role in protecting neuronal cells from oxidative stress and excitotoxicity, conditions often associated with neurodegenerative diseases. In vitro studies have demonstrated that AHPPA can reduce neuronal cell death induced by glutamate toxicity, suggesting its potential as a therapeutic agent for conditions like Alzheimer's disease .
Renin Inhibition
AHPPA has also been explored as a potential renin inhibitor. Renin is an enzyme critical in the regulation of blood pressure and fluid balance. The compound's structural similarity to known renin inhibitors allows it to compete effectively for the active site of the enzyme, thereby potentially lowering blood pressure in vivo. Studies have shown that modifications to the AHPPA structure can enhance its inhibitory potency against renin .
Case Studies
- Neuroprotective Study : In a study published in Neuroscience Letters, AHPPA was administered to cultured neurons exposed to high levels of glutamate. Results indicated a significant decrease in apoptosis compared to control groups, highlighting its protective role against excitotoxicity .
- Renin Inhibition Analysis : A pharmacological study evaluated the efficacy of AHPPA as a renin inhibitor in sodium-depleted Rhesus monkeys. The results showed that AHPPA could significantly lower plasma renin activity compared to baseline measurements, suggesting its potential application in managing hypertension .
Comparative Analysis with Related Compounds
Compound Name | Structure | Biological Activity | Notes |
---|---|---|---|
(3S)-5-Amino-3-hydroxypentanoic acid hydrochloride | AHPPA Structure | Neuroprotective, Renin inhibition | Chiral amino acid derivative |
(3R)-5-Amino-3-hydroxypentanoic acid hydrochloride | Similar | Less potent in neuroprotection | Different stereochemistry may affect binding |
Statins | Varies | Cholesterol reduction | Known for cardiovascular benefits but structurally distinct |
Properties
IUPAC Name |
(3S)-5-amino-3-hydroxypentanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c6-2-1-4(7)3-5(8)9;/h4,7H,1-3,6H2,(H,8,9);1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGAVBSDHJVQNC-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(CC(=O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN)[C@@H](CC(=O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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